2,4-Dibromothiazolo[5,4-c]pyridine
Overview
Description
2,4-Dibromothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H2Br2N2S. It is characterized by the presence of a thiazole ring fused to a pyridine ring, with bromine atoms at the 2 and 4 positions.
Preparation Methods
The synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thiazolo[5,4-c]pyridine under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2,4-Dibromothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazolo[5,4-c]pyridine derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with inhibitory effects on certain enzymes and receptors.
Medicine: Research has indicated that derivatives of 2,4-Dibromothiazolo[5,4-c]pyridine may possess anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby affecting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2,4-Dibromothiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
2,7-Dibromothiazolo[4,5-c]pyridine: This compound has bromine atoms at different positions on the thiazole ring, leading to different chemical reactivity and biological activity.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have a similar core structure but with different substituents, which can significantly alter their properties and applications.
Thiazole Derivatives: Thiazole-containing compounds are widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,4-dibromo-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFGBSPGNTEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297713 | |
Record name | 2,4-Dibromothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439823-46-7 | |
Record name | 2,4-Dibromothiazolo[5,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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